molecular formula C26H28N3+ B1237680 Pyrvinium CAS No. 7187-62-4

Pyrvinium

Cat. No.: B1237680
CAS No.: 7187-62-4
M. Wt: 382.5 g/mol
InChI Key: QMHSXPLYMTVAMK-UHFFFAOYSA-N
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Description

Pyrvinium is a synthetic organic compound known for its anthelmintic properties, particularly effective against pinworms. It belongs to the class of cyanine dyes and has been used in clinical settings for over 70 years. This compound is recognized for its vibrant red color and has been utilized in various forms, including halides, tosylate, triflate, and pamoate salts .

Scientific Research Applications

Pyrvinium has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrvinium can be synthesized through several methods, including the Skraup synthesis and Paal-Knorr synthesis . More recently, an alternative convergent synthetic strategy through Friedländer synthesis has been reported . The Skraup synthesis involves the condensation of aniline derivatives with glycerol and sulfuric acid, while the Paal-Knorr synthesis involves the cyclization of 1,4-diketones with primary amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired form of this compound and the specific industrial requirements. The production process is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyrvinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the this compound molecule.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Mechanism of Action

Pyrvinium exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pyrvinium is unique due to its dual role as an anthelmintic and potential anti-cancer agent. Similar compounds include:

    Mebendazole: Another anthelmintic with anti-cancer properties, but it primarily targets microtubules.

    Albendazole: Similar to mebendazole, it disrupts microtubule formation in parasites.

    Niclosamide: An anthelmintic that also shows potential in cancer treatment by inhibiting oxidative phosphorylation.

This compound stands out due to its specific inhibition of the Wnt signaling pathway and mitochondrial respiration, making it a promising candidate for further research and therapeutic applications .

Properties

CAS No.

7187-62-4

Molecular Formula

C26H28N3+

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine

InChI

InChI=1S/C26H28N3/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5/h6-18H,1-5H3/q+1

InChI Key

QMHSXPLYMTVAMK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C

Color/Form

DEEP-RED CRYSTALLINE SOLID

melting_point

MP: 210-215 °C (SOFTENS @ 190 °C);  ABSORPTION MAX: 236, 356, 503 NM /PAMOATE/

7187-62-4

Related CAS

3546-41-6 (pamoate[2:1])
35648-29-4 (iodide)
3546-41-6 (pamoate salt/solvate)
548-84-5 (chloride salt/solvate)
6151-23-1 (chloride dihydrate salt/solvate)

shelf_life

STABLE TO HEAT, LIGHT & AIR /PAMOATE/

solubility

SPARINGLY SOL IN WATER /CHLORIDE/
SLIGHTLY SOL IN CHLOROFORM & METHOXYETHANOL /PAMOATE/
VERY SLIGHTLY SOL IN ALC /PAMOATE/
PRACTICALLY INSOL IN WATER & ETHER /PAMOATE/

Synonyms

Molevac
Pamoxan
Povanyl
Pyrcon
pyrvinium
pyrvinium iodide
pyrvinium monohydroxide
pyrvinium pamoate
pyrvinium pamoate (2:1)
Vankin
Vanquin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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